7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position on the naphthalene ring, along with an amine group at the 1st position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a naphthalene derivative followed by the introduction of the trifluoromethyl group. The amine group is then introduced through a series of reduction and substitution reactions. The specific reaction conditions, such as temperature, pressure, and choice of solvents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives .
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine:
Uniqueness
The presence of both the chlorine and trifluoromethyl groups in 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11ClF3N |
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Molecular Weight |
249.66 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-9-5-7-6(2-1-3-10(7)16)4-8(9)11(13,14)15/h4-5,10H,1-3,16H2 |
InChI Key |
NKPOYEKVVCHKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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